molecular formula C29H29N5O5S B2607656 N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide CAS No. 1173781-98-0

N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide

Cat. No.: B2607656
CAS No.: 1173781-98-0
M. Wt: 559.64
InChI Key: FCEMGAMSJARACU-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide is a useful research compound. Its molecular formula is C29H29N5O5S and its molecular weight is 559.64. The purity is usually 95%.
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Biological Activity

N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide, with the CAS number 1173781-98-0, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H29N5O5SC_{29}H_{29}N_{5}O_{5}S, with a molecular weight of 559.6 g/mol. The structure includes various functional groups that are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC29H29N5O5S
Molecular Weight559.6 g/mol
CAS Number1173781-98-0

Preliminary studies suggest that this compound exhibits potent antitumor activity. The compound appears to induce apoptosis in cancer cells by interfering with critical cellular pathways. Specifically, it has been shown to arrest the cell cycle at the S phase, which is crucial for DNA replication and cell division.

Antitumor Activity

Research indicates that this compound has significant antitumor effects against various cancer cell lines. For example:

  • In vitro Studies : The compound demonstrated nanomolar activity against human breast cancer cell lines and other carcinoma types such as ovarian and lung cancers. These findings highlight its potential as a selective antitumor agent.
    • Case Study : A study conducted on HepG2 liver cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its effectiveness in targeting liver cancer.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to specific functional groups can enhance or diminish its efficacy.

ModificationEffect on Activity
Addition of methoxy groupIncreased selectivity
Alteration of thio groupEnhanced cytotoxicity

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

  • Apoptosis Induction : Mechanistic studies have shown that the compound activates caspase pathways leading to programmed cell death in malignant cells.
    • Research Finding : In a study involving various cancer cell lines, it was found that the compound significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : Further investigations revealed that this compound causes cell cycle arrest at the S phase by inhibiting DNA synthesis.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O5S/c1-3-24(27(36)31-17-20-7-6-14-39-20)40-29-33-22-9-5-4-8-21(22)26-32-23(28(37)34(26)29)15-25(35)30-16-18-10-12-19(38-2)13-11-18/h4-14,23-24H,3,15-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEMGAMSJARACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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